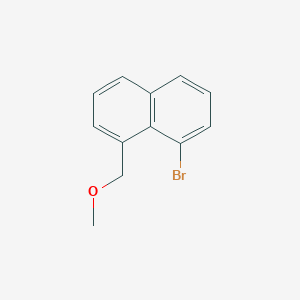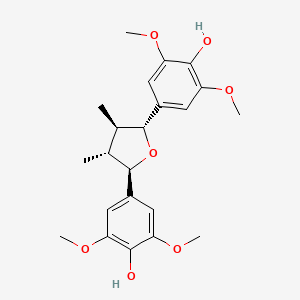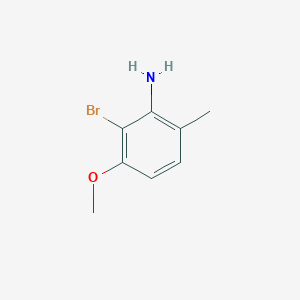
4,5-Diphenylfuran-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diphenylfuran-2,3-dicarboxylic acid is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with phenyl groups at the 4 and 5 positions, and carboxylic acid groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenylfuran-2,3-dicarboxylic acid typically involves the reaction of sulfur ylides with alkynes. One method includes the use of dimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylates, which undergo a series of reactions including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination . This method provides a straightforward approach to obtaining polysubstituted furans with carboxylate groups.
Industrial Production Methods: The process may include steps such as esterification, crystallization, and solid-liquid separation to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Diphenylfuran-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
4,5-Diphenylfuran-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 4,5-Diphenylfuran-2,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2,5-Furandicarboxylic Acid: A related compound with carboxylic acid groups at the 2 and 5 positions, used in the production of bio-based polymers.
Furan-2,4-dicarboxylic Acid: Another similar compound with carboxylic acid groups at the 2 and 4 positions, also used in polymer synthesis.
Uniqueness: 4,5-Diphenylfuran-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C18H12O5 |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
4,5-diphenylfuran-2,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O5/c19-17(20)14-13(11-7-3-1-4-8-11)15(23-16(14)18(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22) |
Clave InChI |
QINOJGVGYUNQIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=C2C(=O)O)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


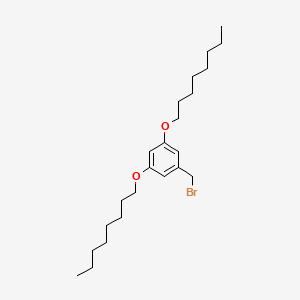

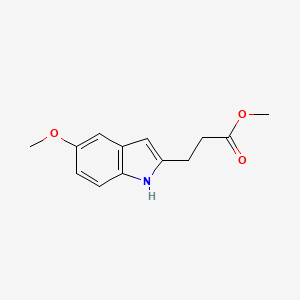
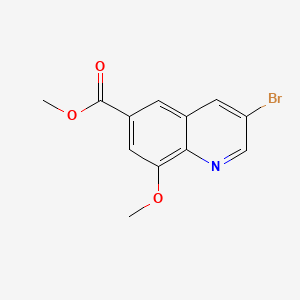
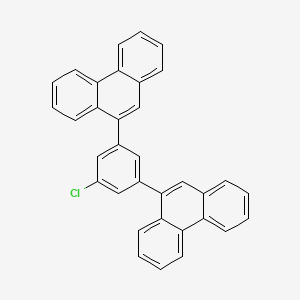




![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)
